molecular formula C11H15BrN2O2 B1375592 tert-Butyl (2-amino-4-bromophenyl)carbamate CAS No. 954239-15-7

tert-Butyl (2-amino-4-bromophenyl)carbamate

Cat. No. B1375592
CAS RN: 954239-15-7
M. Wt: 287.15 g/mol
InChI Key: XHYBSLDDHZDSCI-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-4-bromophenyl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is used in the synthesis of various pharmaceutical and chemical products .


Synthesis Analysis

The synthesis of “this compound” involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . It is also used in the synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a 2-amino-4-bromophenyl group .


Chemical Reactions Analysis

This compound undergoes a nucleophilic addition reaction by tertiary butoxy carbonic anhydride in the presence of triethyl amine . It also participates in palladium-catalyzed cross-coupling reactions with various aryl halides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a complexity of 253 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (2-amino-4-bromophenyl)carbamate is an important intermediate in synthesizing various biologically active compounds. A notable example is its role in the synthesis of omisertinib (AZD9291), where it undergoes processes like acylation, nucleophilic substitution, and reduction. The total yield from these steps can reach up to 81%, demonstrating its efficiency in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Protection in Amino Group Synthesis

The compound serves as a novel safety-catch amine protection group. It has been found to be relatively acid-stable, can be activated by palladium-catalyzed cross-coupling reactions, and effectively cleaved under mild conditions, making it a versatile agent in chemical syntheses involving amine groups (Surprenant & Lubell, 2006).

One-Pot Curtius Rearrangement

In organic synthesis, this compound is used in a one-pot Curtius rearrangement process. This method involves forming an acyl azide intermediate, which undergoes rearrangement and trapping of the isocyanate derivative, resulting in the production of the tert-butyl carbamate. This process is compatible with a variety of substrates, including malonate derivatives (Lebel & Leogane, 2005).

Enantioselective Synthesis

The compound is useful in enantioselective synthesis, particularly in the preparation of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids. This involves electrophilic attack processes and is crucial in synthesizing chiral compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Antimicrobial Agents

This compound plays a significant role in the synthesis of potential antimicrobial agents. It forms part of the synthetic pathway for creating various substituted phenyl azetidines, characterized by elemental analysis and screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Novel Glycoconjugates

tert-Butyl carbamates, including this compound, are used in the transformation of anomeric 2-deoxy-2-amino sugar carbamates to produce novel glycoconjugates. This application has significant implications for creating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-amino-4-bromophenyl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation processes. Additionally, this compound can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .

Cellular Effects

The effects of This compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Additionally, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of This compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of degradation products that could influence its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, depending on the duration and frequency of exposure.

Metabolic Pathways

This compound: is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with intracellular components. This distribution pattern can influence the compound’s biological activity and effectiveness .

Subcellular Localization

The subcellular localization of This compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may impact cellular energy metabolism .

properties

IUPAC Name

tert-butyl N-(2-amino-4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYBSLDDHZDSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954239-15-7
Record name 954239-15-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from the tert-butyl 4-bromo-2-nitrophenylcarbamate (Example A1; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (58%), MS (EI) 287 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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